(3R,5S)-5-Ethylpyrrolidin-3-ol hydrochloride
CAS No.: 2089246-24-0
Cat. No.: VC6912521
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2089246-24-0 |
|---|---|
| Molecular Formula | C6H14ClNO |
| Molecular Weight | 151.63 |
| IUPAC Name | (3R,5S)-5-ethylpyrrolidin-3-ol;hydrochloride |
| Standard InChI | InChI=1S/C6H13NO.ClH/c1-2-5-3-6(8)4-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m0./s1 |
| Standard InChI Key | MHQRMXBUZPYLLL-RIHPBJNCSA-N |
| SMILES | CCC1CC(CN1)O.Cl |
Introduction
Chemical and Structural Profile
Molecular Characteristics
(3R,5S)-5-Ethylpyrrolidin-3-ol hydrochloride (CAS 2089246-24-0) possesses the molecular formula C₆H₁₄ClNO and a molecular weight of 151.63 g/mol. The IUPAC name reflects its stereochemistry: (3R,5S)-5-ethylpyrrolidin-3-ol hydrochloride. Key structural attributes include:
| Property | Value |
|---|---|
| SMILES | CCC1CC(CN1)O.Cl |
| InChI | InChI=1S/C6H13NO.ClH/c1-2-5-3-6(8)4-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m0./s1 |
| InChIKey | MHQRMXBUZPYLLL-RIHPBJNCSA-N |
| PubChem CID | 137838165 |
The hydrochloride salt enhances stability and solubility, critical for handling in synthetic workflows .
Stereochemical Considerations
The (3R,5S) configuration confers distinct spatial arrangements that influence molecular interactions. Pyrrolidine rings with ethyl and hydroxyl groups at positions 5 and 3, respectively, create chiral centers essential for enantioselective binding in biological systems. X-ray crystallography and NMR studies confirm the trans-diaxial orientation of substituents, minimizing steric strain .
Synthesis and Manufacturing
Asymmetric Synthetic Routes
Recent methodologies leverage chiral precursors to achieve high enantiomeric excess:
Amino Acid-Based Synthesis
Starting from L-pyroglutamic acid, a thiolactam intermediate undergoes S-alkylation with triflate reagents. Subsequent hydrogenolysis and palladium-catalyzed decarboxylation yield the cis-pyrrolidine core, which is functionalized to the target compound via stereoretentive ethylation .
Phenylglycinol Derivatives
(R)-Phenylglycinol condenses with aldehydes to form imines, which undergo Grignard additions with >20:1 diastereoselectivity. Lithium-ammonia reduction and auxiliary removal afford trans-2,5-dialkylpyrrolidines, including the ethyl-substituted variant .
Catalytic Strategies
Rhodium(II)-catalyzed C–H insertion of donor-acceptor diazo compounds enables modular synthesis. This method produces C₂-symmetrical pyrrolidines with 90% enantiomeric excess, scalable to gram quantities .
Pharmacological and Biochemical Applications
Neurotransmitter Modulation
Pyrrolidines structurally resemble proline and dopamine, enabling interactions with G protein-coupled receptors. The ethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration for central nervous system targets.
Enzyme Inhibition
Molecular docking studies suggest competitive inhibition of dipeptidyl peptidase-4 (DPP-4) and monoamine oxidase-B (MAO-B). The hydroxyl group forms hydrogen bonds with catalytic residues, while the ethyl moiety occupies hydrophobic pockets .
| Hazard Code | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Personal protective equipment (PPE) including nitrile gloves and goggles is mandatory during handling .
Research and Development Trends
Biocatalytic Production
Multienzyme cascades employing transaminases and reductive aminases convert 1,4-diketones to enantiopure pyrrolidines in one pot. This green chemistry approach achieves 95% yield with 99% ee, outperforming traditional metal catalysis .
Materials Science Applications
The compound serves as a ligand in asymmetric catalysis. For example, Trost’s phosphoramidite ligands incorporating (3R,5S)-5-ethylpyrrolidin-3-ol enable enantioselective cycloadditions with 98% ee .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume